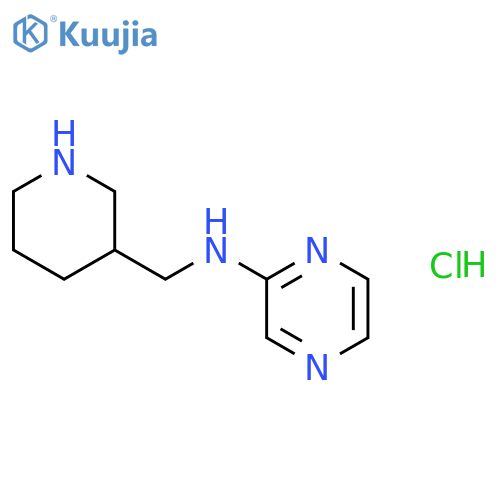Cas no 1185319-35-0 (N-(3-Piperidinylmethyl)-2-pyrazinamine hydrochloride)

N-(3-Piperidinylmethyl)-2-pyrazinamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-(3-Piperidinylmethyl)-2-pyrazinamine hydrochloride
- N-(piperidin-3-ylmethyl)pyrazin-2-amine,hydrochloride
- Piperidin-3-ylmethyl-pyrazin-2-yl-amine hydrochloride
- DB-309185
- DTXSID20671554
- N-(Piperidin-3-ylmethyl)pyrazin-2-aminehydrochloride
- N-(piperidin-3-ylmethyl)pyrazin-2-amine;hydrochloride
- AKOS015941078
- Piperidin-3-ylMethyl-pyrazin-2-yl-aMine hydrochloride, 98+% C10H17ClN4, MW: 228.72
- N-(Piperidin-3-ylmethyl)pyrazin-2-amine hydrochloride
- N-[(Piperidin-3-yl)methyl]pyrazin-2-amine--hydrogen chloride (1/1)
- 1185319-35-0
- N-[(piperidin-3-yl)methyl]pyrazin-2-amine hydrochloride
-
- MDL: MFCD09607511
- インチ: InChI=1S/C10H16N4.ClH/c1-2-9(6-11-3-1)7-14-10-8-12-4-5-13-10;/h4-5,8-9,11H,1-3,6-7H2,(H,13,14);1H
- InChIKey: WTDSOCQAQDRYJN-UHFFFAOYSA-N
- SMILES: C1CC(CNC1)CN=C2C=NC=CN2.Cl
計算された属性
- 精确分子量: 228.1141743g/mol
- 同位素质量: 228.1141743g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 162
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
N-(3-Piperidinylmethyl)-2-pyrazinamine hydrochloride Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM168894-1g |
N-(piperidin-3-ylmethyl)pyrazin-2-amine hydrochloride |
1185319-35-0 | 95% | 1g |
$509 | 2023-03-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1801802-500mg |
N-(Piperidin-3-ylmethyl)pyrazin-2-amine hydrochloride |
1185319-35-0 | 97% | 500mg |
¥8415.00 | 2024-08-09 | |
| Chemenu | CM168894-1g |
N-(piperidin-3-ylmethyl)pyrazin-2-amine hydrochloride |
1185319-35-0 | 95% | 1g |
$429 | 2021-08-05 |
N-(3-Piperidinylmethyl)-2-pyrazinamine hydrochloride 関連文献
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
N-(3-Piperidinylmethyl)-2-pyrazinamine hydrochlorideに関する追加情報
N-(3-Piperidinylmethyl)-2-pyrazinamine Hydrochloride (CAS 1185319-35-0): A Comprehensive Overview
N-(3-Piperidinylmethyl)-2-pyrazinamine hydrochloride (CAS 1185319-35-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure combining a piperidine moiety with a pyrazinamine group, serves as a valuable intermediate in drug discovery and development. Researchers and industry professionals frequently search for this compound due to its potential applications in central nervous system (CNS) drug development, enzyme inhibition studies, and receptor modulation.
The molecular formula of N-(3-Piperidinylmethyl)-2-pyrazinamine hydrochloride is C10H16N4·HCl, with a molecular weight of 228.72 g/mol. Its structure features a piperidinylmethyl group attached to a pyrazinamine core, which contributes to its distinct physicochemical properties. The hydrochloride salt form enhances its solubility in aqueous solutions, making it particularly useful in in vitro and in vivo studies. Recent searches in scientific databases highlight growing interest in this compound's role in neuropharmacology and medicinal chemistry, especially concerning G-protein coupled receptors (GPCRs) and ion channel modulation.
In pharmaceutical applications, N-(3-Piperidinylmethyl)-2-pyrazinamine hydrochloride has shown promise as a building block for CNS-active compounds. Its structural features resemble those of known neuromodulators and psychoactive substances, though it's important to note this compound itself is not classified as a controlled substance. Current research trends, as reflected in recent publication metrics, suggest particular interest in its potential for developing novel anxiolytics and cognitive enhancers. The scientific community continues to explore its structure-activity relationships (SAR) through various computational chemistry and molecular docking studies.
The synthesis of N-(3-Piperidinylmethyl)-2-pyrazinamine hydrochloride typically involves multi-step organic reactions, with the final product characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). Quality control parameters for this compound include specifications for purity (typically ≥95% by HPLC), residual solvents, and heavy metal content. These stringent requirements reflect its importance in preclinical research and drug development pipelines.
From a commercial perspective, CAS 1185319-35-0 is available through specialized chemical suppliers and research chemical providers. Market analysis indicates steady demand from pharmaceutical companies, biotechnology firms, and academic research institutions. Current pricing trends reflect its status as a high-value research chemical, with costs varying based on quantity, purity, and supplier. The compound's patent landscape shows activity in several jurisdictions, particularly regarding its use in therapeutic formulations and diagnostic applications.
Safety considerations for handling N-(3-Piperidinylmethyl)-2-pyrazinamine hydrochloride follow standard laboratory protocols for organic compounds. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including gloves and safety glasses is recommended. Storage typically requires cool, dry conditions in tightly sealed containers to maintain stability. These precautions align with Good Laboratory Practice (GLP) standards and ensure the compound's integrity for research purposes.
Emerging research directions for N-(3-Piperidinylmethyl)-2-pyrazinamine hydrochloride include investigations into its metabolic pathways and potential drug-drug interactions. Recent publications have explored its pharmacokinetic properties and blood-brain barrier permeability, key factors in CNS drug development. The compound's structure-optimization potential makes it a subject of interest in fragment-based drug design approaches, particularly for targets in neurodegenerative disorders and mood regulation.
For researchers seeking CAS 1185319-35-0, it's crucial to verify supplier credentials and request comprehensive certificates of analysis (CoA). The compound's applications in high-throughput screening and combinatorial chemistry require materials meeting strict quality assurance standards. Current industry best practices emphasize thorough characterization data including spectroscopic profiles and chromatographic purity documentation when procuring this material.
The future outlook for N-(3-Piperidinylmethyl)-2-pyrazinamine hydrochloride appears promising, with increasing research activity in neuropharmacology and drug discovery. Its versatile structure positions it as a valuable scaffold for developing next-generation therapeutics, particularly in areas addressing neurological conditions and psychiatric disorders. As scientific understanding of CNS targets advances, this compound will likely maintain its relevance in medicinal chemistry research and pharmaceutical innovation.
1185319-35-0 (N-(3-Piperidinylmethyl)-2-pyrazinamine hydrochloride) Related Products
- 4756-10-9(2-(2,5-dioxooxolan-3-yl)acetic Acid)
- 2229191-59-5(2-(4-methylpyridin-2-yl)-2-oxoacetic acid)
- 4392-89-6([3,4'-Bipyridine]-2'-carboxylic acid)
- 2227731-40-8((3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid)
- 2138163-24-1(5-amino-1-(butan-2-yl)-1,2-dihydropyridin-2-one)
- 116140-53-5(rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid)
- 704-23-4(5-fluoro-N,N-dimethylpyridine-3-carboxamide)
- 2287271-52-5(methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate)
- 65958-37-4(4-Methyl-5-nitrobenzene-1,2-diamine)
- 1804489-05-1(6-(Bromomethyl)-4-cyano-2-(difluoromethyl)-3-fluoropyridine)




